molecular formula C19H28N4O2 B11809015 tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate

tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate

Cat. No.: B11809015
M. Wt: 344.5 g/mol
InChI Key: WHHLCSBKINROQH-UHFFFAOYSA-N
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Description

tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring and a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperazine derivative with a bipyridine compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is explored for its potential therapeutic effects. It may be used in the design of new pharmaceuticals aimed at treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl4-(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)piperazine-1-carboxylate is unique due to its bipyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

tert-butyl 4-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H28N4O2/c1-19(2,3)25-18(24)23-13-11-22(12-14-23)17-15(7-6-10-21-17)16-8-4-5-9-20-16/h6-7,10H,4-5,8-9,11-14H2,1-3H3

InChI Key

WHHLCSBKINROQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C3=NCCCC3

Origin of Product

United States

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